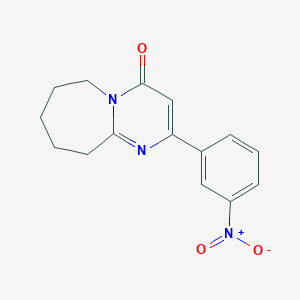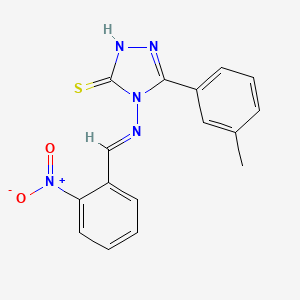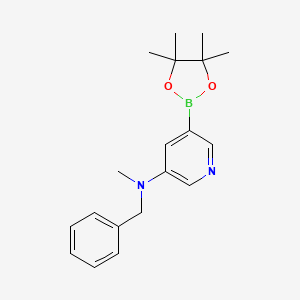
oleic acid lauryl ester, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleic acid lauryl ester, also known as dodecyl oleate, is an organic compound with the empirical formula C30H58O2 and a molecular weight of 450.78 g/mol . This ester is formed from the reaction between oleic acid and lauryl alcohol. It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a lubricant and its stability at different temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oleic acid lauryl ester can be synthesized through the esterification of oleic acid with lauryl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The optimal reaction conditions include a reaction time of 3 hours and a temperature of 150°C .
Industrial Production Methods
In industrial settings, the production of oleic acid lauryl ester follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Oleic acid lauryl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Hydrolysis: This reaction involves the breaking down of the ester into its constituent alcohol and acid in the presence of water.
Oxidation: Oleic acid lauryl ester can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: This reaction typically involves the addition of hydrogen to the ester, leading to the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Catalyzed by either acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in reduction reactions.
Major Products
Hydrolysis: Produces oleic acid and lauryl alcohol.
Oxidation: Can yield various oxidized products depending on the specific conditions.
Reduction: Typically results in the formation of alcohols.
Aplicaciones Científicas De Investigación
Oleic acid lauryl ester has a wide range of applications in scientific research and industry :
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized as a lubricant in high-temperature applications and as an additive in cosmetics and personal care products.
Mecanismo De Acción
The mechanism by which oleic acid lauryl ester exerts its effects is primarily through its interaction with lipid membranes and proteins . It can integrate into lipid bilayers, altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
Similar Compounds
- Lauryl oleate (Dodecyl oleate)
- Methyl oleate
- Ethyl oleate
Uniqueness
Oleic acid lauryl ester is unique due to its specific combination of oleic acid and lauryl alcohol, which imparts distinct properties such as high lubricity and stability at different temperatures. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C30H58O2 |
|---|---|
Peso molecular |
450.8 g/mol |
Nombre IUPAC |
dodecyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3/b17-16+ |
Clave InChI |
OXPCWUWUWIWSGI-WUKNDPDISA-N |
SMILES isomérico |
CCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12048195.png)
![N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048196.png)

![5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)


![Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-](/img/structure/B12048221.png)
![Bicyclo[2,2,1]heptane-2-carboxaldehyde](/img/structure/B12048237.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methylphenyl)benzamide](/img/structure/B12048246.png)
![1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)
![(3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone](/img/structure/B12048253.png)
